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molecular formula C3BrF5 B1306080 2-Bromopentafluoropropene CAS No. 431-49-2

2-Bromopentafluoropropene

Cat. No. B1306080
M. Wt: 210.93 g/mol
InChI Key: VSZURNDHYWQPTO-UHFFFAOYSA-N
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Patent
US06548719B1

Procedure details

To a 250 mL 3-necked round bottom flask operating under nitrogen purge, equipped with a water condenser (at about 15-20° C.), stirrer, and fitted with a dry ice trap (at about −78° C.), was added 100 mL aqueous potassium hydroxide (23 wt. %) solution and the crown ether, 18-crown-6, (0.1 g, 0.37 mmol) To this solution at about 20° C., was added CF3CHBrCF2Br (24.6 g, 84 mmol) drop-wise via an addition funnel over a period of about 35 minutes. The dehydrobrominated product, CF3CBr═CF2 (gas chromatograph retention time, 2.0 min), as formed, was continuously collected in the dry ice trap. After complete addition of CF3CHBrCF2Br, the reaction mixture was stirred for an additional 60 minutes. A total of 17.1 g (81 mmol) of CF3CBr═CF2 (96% yield), was collected in the dry ice trap. The structure was confirmed by NMR spectroscopy.
[Compound]
Name
crown ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1OCCOCCOCCOCCOCCOC1.[C:19]([CH:23]([C:25](Br)([F:27])[F:26])[Br:24])([F:22])([F:21])[F:20]>>[C:19]([C:23](=[C:25]([F:27])[F:26])[Br:24])([F:22])([F:21])[F:20]

Inputs

Step One
Name
crown ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
24.6 g
Type
reactant
Smiles
C(F)(F)(F)C(Br)C(F)(F)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL 3-necked round bottom flask operating under nitrogen
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
equipped with a water condenser (at about 15-20° C.), stirrer
CUSTOM
Type
CUSTOM
Details
fitted with a dry ice trap (at about −78° C.)
ADDITION
Type
ADDITION
Details
was added 100 mL aqueous potassium hydroxide (23 wt. %) solution

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(Br)=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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